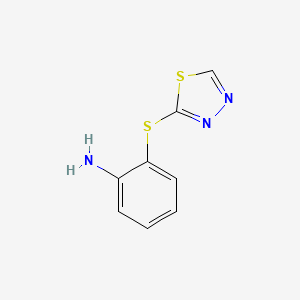
2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline
Übersicht
Beschreibung
2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline is a chemical compound with the molecular formula C8H7N3S2 and a molecular weight of 209.3 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline is 1S/C8H7N3S2/c9-6-3-1-2-4-7(6)13-8-11-10-5-12-8/h1-5H,9H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline is a powder at room temperature . Its molecular weight is 209.3 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
1,3,4-Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The presence of the thiadiazole ring contributes to the compound’s ability to inhibit the growth of various bacteria and fungi. For instance, studies have shown that certain 1,3,4-thiadiazole derivatives exhibit significant activity against E. coli, B. mycoides, and C. albicans . The sulfanyl group attached to the aniline moiety in “2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline” could potentially enhance these antimicrobial properties, making it a candidate for developing new antimicrobial drugs.
Anticancer Activity
The cytotoxic properties of 1,3,4-thiadiazole derivatives make them potential anticancer agents. These compounds can disrupt DNA replication processes, thereby inhibiting the replication of cancer cells . The structural similarity of the thiadiazole ring to pyrimidine, a component of nucleic acids, allows these derivatives to interfere with cellular replication mechanisms, which is a promising approach for cancer treatment.
Anti-Tubercular Agents
Thiadiazole derivatives have shown promise as anti-tubercular agents. A specific compound with a thiadiazole structure demonstrated significant activity against Mycobacterium tuberculosis . The ability of “2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline” to form stable mesoionic salts could be leveraged to design drugs with enhanced anti-tubercular properties.
Antiviral Applications
The structural diversity of 1,3,4-thiadiazole derivatives allows for the exploration of antiviral applications. These compounds can be designed to target specific viral proteins, disrupting the viral life cycle . The sulfanyl group in “2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline” could be modified to increase the binding affinity to viral enzymes or receptors, providing a pathway for the development of novel antiviral drugs.
Anti-Inflammatory and Analgesic Effects
1,3,4-Thiadiazole derivatives have been identified with anti-inflammatory and analgesic effects. They can modulate the body’s inflammatory response and reduce pain perception . The modification of “2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline” could lead to the synthesis of new compounds with improved efficacy in treating inflammatory conditions and pain management.
Eigenschaften
IUPAC Name |
2-(1,3,4-thiadiazol-2-ylsulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S2/c9-6-3-1-2-4-7(6)13-8-11-10-5-12-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBSPMNTGXDOHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=NN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




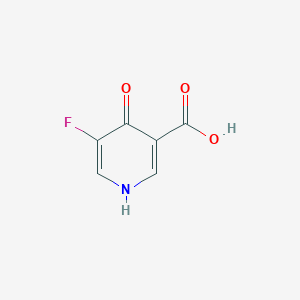






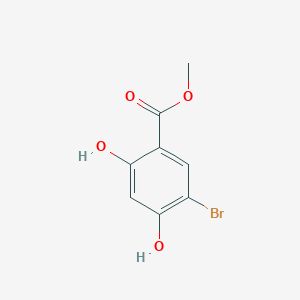
![7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1437288.png)
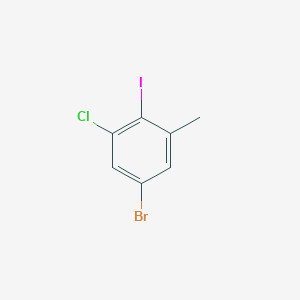
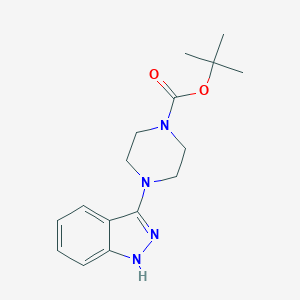

![5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione](/img/structure/B1437297.png)